The synthesis of ONO-7579 involves a multi-step chemical process. Key steps include the formation of the pyrimidine core and subsequent modifications to achieve the desired functional groups. Specific details about the synthesis methods have been documented, indicating that the process includes reactions such as coupling reactions and selective substitutions to build the complex molecular structure of ONO-7579.
The molecular structure of ONO-7579 features a complex arrangement that includes multiple functional groups contributing to its biological activity.
The structural configuration allows ONO-7579 to effectively bind to tropomyosin receptor kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in tumor growth .
ONO-7579 primarily acts through inhibition of tropomyosin receptor kinases, which are critical in various cellular processes including proliferation and survival of cancer cells.
The mechanism of action for ONO-7579 involves selective inhibition of tropomyosin receptor kinases, particularly neurotrophic tyrosine receptor kinase 1.
Relevant data from studies indicate that ONO-7579 maintains its integrity under physiological conditions, making it suitable for oral administration.
ONO-7579 holds promise as a therapeutic agent in oncology, particularly for cancers characterized by tropomyosin receptor kinase fusions or mutations.
The ongoing clinical trials aim to establish dosing regimens and further elucidate the therapeutic potential of ONO-7579 across different cancer types .
ONO-7579 (chemical name: N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N'-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea) is a synthetic organic small molecule with the molecular formula C₂₄H₁₈ClF₃N₆O₄S and a molecular weight of 578.95 g/mol [1] [5]. Its structure features a diphenylpyrimidine-diamine scaffold with a central urea linkage, critical for its kinase inhibitory activity. Key structural components include:
Table 1: Physicochemical Properties of ONO-7579
Property | Value | Significance |
---|---|---|
Molecular Weight | 578.95 g/mol | Optimal for oral bioavailability |
Hydrogen Bond Acceptors | 9 | Facilitates target binding |
Hydrogen Bond Donors | 3 | Enhances solubility and binding specificity |
Topological Polar Surface Area | 157.57 Ų | Predicts moderate cell membrane permeability |
XLogP | 4.92 | Indicates moderate lipophilicity |
Rotatable Bonds | 9 | Influences conformational flexibility |
Lipinski's Rule Violations | 0 | Suggests drug-like properties |
The compound exhibits moderate lipophilicity (XLogP = 4.92) and a polar surface area of 157.57 Ų, balancing membrane permeability and aqueous solubility. It adheres to all of Lipinski's rules (MW < 500, H-bond donors ≤5, H-bond acceptors ≤10, LogP ≤5), predicting favorable oral absorption [1] [5]. Canonical SMILES and InChIKey identifiers enable precise chemical tracking:
While detailed synthetic routes for ONO-7579 remain proprietary, its diphenylpyrimidine-diamine backbone suggests synthesis via sequential Buchwald-Hartwig coupling reactions. Similar compounds (e.g., TP-0903, LOXO-195) are synthesized through:
Table 2: Structural Analogues and Selectivity Profiles
Compound | Target(s) | Clinical Status | Key Structural Differences |
---|---|---|---|
ONO-7579 | Pan-TRK (TRKA/B/C) | Preclinical | Chloropyridine; methanesulfonyl group |
Larotrectinib | Pan-TRK | FDA-approved | Pyrrolopyrimidine core; no urea linkage |
Entrectinib | TRK/ROS1/ALK | FDA-approved | Indazole scaffold; tertiary amine linker |
LOXO-195 | Pan-TRK (resistant mutants) | Phase II | Difluoroethyl group; imidazopyridine |
ONO-7579’s chloropyridine moiety distinguishes it from first-generation inhibitors (e.g., larotrectinib), potentially enhancing potency against resistance mutations. Its urea group enables bidentate hydrogen bonding with TRK kinase domains, a feature shared by LOXO-195 but absent in entrectinib [2] [5] [7].
Computational studies reveal ONO-7579’s high binding affinity for TRK isoforms, driven by:
Table 3: Experimentally Derived Binding Affinity and Efficacy
Parameter | TRKA | TRKB | TRKC | Source |
---|---|---|---|---|
EC₅₀ (phospho-inhibition) | 17.6 ng/g | Not reported | Not reported | KM12 xenograft |
Biomarker IC₉₀ | >91.5% pTRKA inhibition required for tumor regression | Murine PK/PD model |
Deep learning models (e.g., relation-aware self-attention blocks) predict binding affinities by:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1